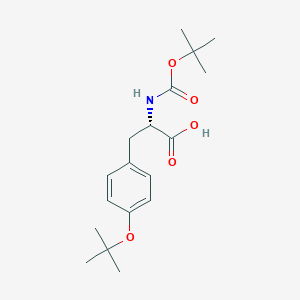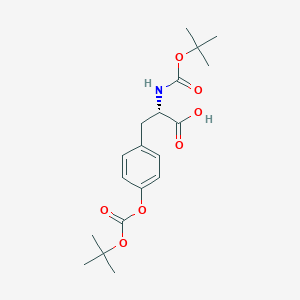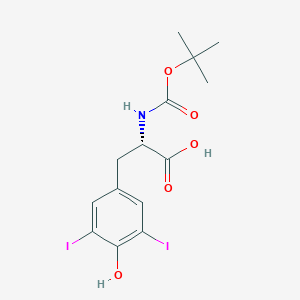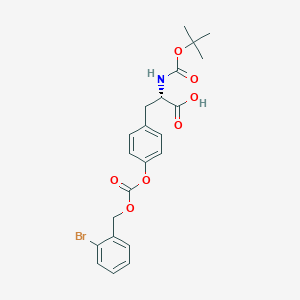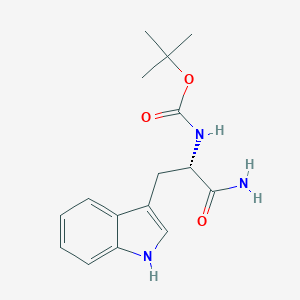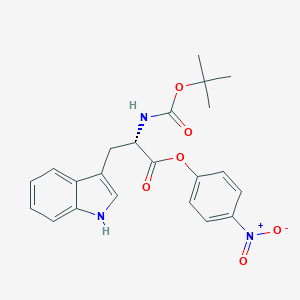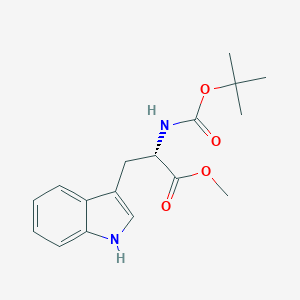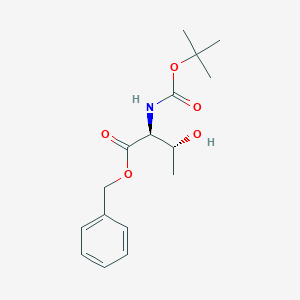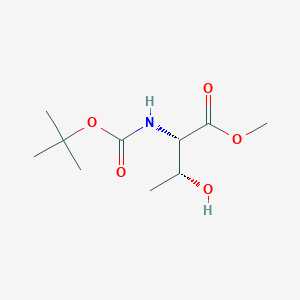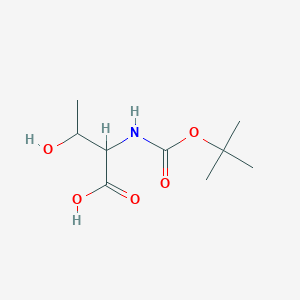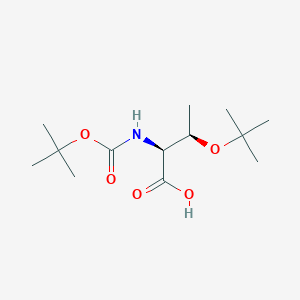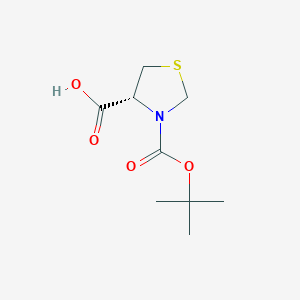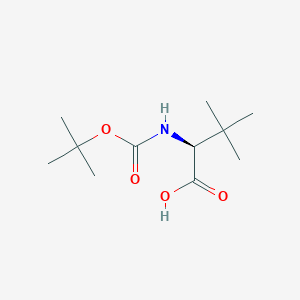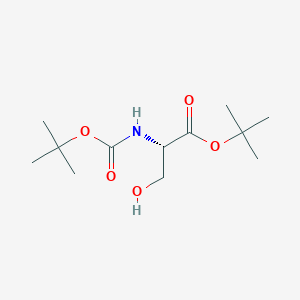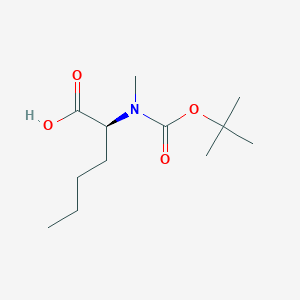
Boc-N-Me-Nle-OH
概要
説明
Boc-N-Me-Nle-OH, also known as N-[(1,1-Dimethylethoxy)carbonyl]-L-norleucine, is a leucine derivative1. It is used for research purposes1.
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as Boc-N-Me-Nle-OH, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O2. Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used2.
Molecular Structure Analysis
Boc-N-Me-Nle-OH has a molecular formula of C12H23NO43. Its molecular weight is 245.324.
Chemical Reactions Analysis
The Boc group in Boc-N-Me-Nle-OH is stable towards most nucleophiles and bases2. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible2. tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations2.
Physical And Chemical Properties Analysis
Boc-N-Me-Nle-OH has a density of 1.1±0.1 g/cm35. Its boiling point is 362.1±25.0 °C at 760 mmHg5. The vapor pressure is 0.0±1.7 mmHg at 25°C5. The enthalpy of vaporization is 66.8±6.0 kJ/mol5. The flash point is 172.8±23.2 °C5. The index of refraction is 1.4635.
科学的研究の応用
Boc-N-Me-Nle-OH, also known as Boc-N-methyl-L-norleucine, is a derivative of the amino acid leucine . It’s commonly used in various fields of scientific research, particularly in chemistry and biology. Here are some potential applications:
-
Chemistry
- Boc-N-Me-Nle-OH is used in the protection of amines, a crucial step in many chemical synthesis processes . The Boc (tert-butoxycarbonyl) group is stable towards most nucleophiles and bases, making it an excellent protecting group . The N-Boc protection of amines under ultrasound irradiation has been described as a green and simple approach .
- The methods of application involve the use of a base and the anhydride Boc2O under either aqueous or anhydrous conditions . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
-
Biology
- In biology, Boc-N-Me-Nle-OH is used in peptide synthesis . Peptides are crucial in biological research, as they play key roles in various biological functions.
- The methods of application typically involve solid-phase peptide synthesis . The Boc group protects the amine during the synthesis process and can be removed under acidic conditions .
-
Pharmaceuticals
-
Protein Research
- Boc-N-Me-Nle-OH can be used in protein research, particularly in the study of protein structure and function . The ability to synthesize specific peptides can be crucial in understanding how proteins interact with each other and with other molecules.
- The methods of application would involve peptide synthesis, followed by various biochemical and biophysical techniques to study the properties of the synthesized proteins .
- The outcomes could include new insights into protein structure and function, which could have implications for understanding diseases and developing new drugs .
-
Material Science
- Boc-N-Me-Nle-OH could potentially be used in the development of new materials . Peptides can self-assemble into a variety of structures, making them useful in the creation of nanomaterials .
- The methods of application would involve peptide synthesis, followed by various material science techniques to study the properties of the synthesized materials .
- The outcomes could include the development of new materials with unique properties, which could have a wide range of applications .
-
Environmental Science
- Boc-N-Me-Nle-OH could potentially be used in environmental science, for example in the study of bioaccumulation of pollutants . Peptides can bind to specific pollutants, making them useful in tracking and studying these substances .
- The methods of application would involve peptide synthesis, followed by various environmental science techniques to study the interaction between the peptides and pollutants .
- The outcomes could include new insights into how pollutants interact with biological systems, which could have implications for environmental protection and public health .
-
Biochemistry
- Boc-N-Me-Nle-OH can be used in biochemistry for the study of protein-protein interactions . The ability to synthesize specific peptides can be crucial in understanding how proteins interact with each other and with other molecules.
- The methods of application would involve peptide synthesis, followed by various biochemical techniques to study the properties of the synthesized proteins .
- The outcomes could include new insights into protein-protein interactions, which could have implications for understanding diseases and developing new drugs .
-
Medicinal Chemistry
- Boc-N-Me-Nle-OH could potentially be used in medicinal chemistry for the development of peptide-based drugs . Peptides can bind to specific targets in the body, making them useful in the development of targeted therapies .
- The methods of application would involve peptide synthesis, followed by various medicinal chemistry techniques to study the properties of the synthesized drugs .
- The outcomes could include the development of new peptide-based drugs with improved efficacy and safety profiles .
-
Environmental Remediation
- Boc-N-Me-Nle-OH could potentially be used in environmental remediation, for example in the development of peptide-based materials for the removal of pollutants from the environment . Peptides can bind to specific pollutants, making them useful in the development of materials for environmental remediation .
- The methods of application would involve peptide synthesis, followed by various environmental science techniques to study the interaction between the peptides and pollutants .
- The outcomes could include the development of new materials for environmental remediation, which could have implications for environmental protection .
-
Nanotechnology
- Boc-N-Me-Nle-OH could potentially be used in nanotechnology, for example in the development of peptide-based nanomaterials . Peptides can self-assemble into a variety of structures at the nanoscale, making them useful in the creation of nanomaterials .
- The methods of application would involve peptide synthesis, followed by various nanotechnology techniques to study the properties of the synthesized nanomaterials .
- The outcomes could include the development of new nanomaterials with unique properties, which could have a wide range of applications in fields such as electronics, medicine, and energy .
Safety And Hazards
将来の方向性
As a leucine derivative, Boc-N-Me-Nle-OH has potential applications in the field of peptide synthesis1. However, more research is needed to fully understand its properties and potential uses.
Relevant Papers
A paper titled “Sustainable and chemoselective N-Boc protection of amines in biodegradable deep eutectic solvent” discusses a green and practical approach for the chemoselective N-tert-butyloxycarbonylation of structurally diverse amines with di-tert-butyl dicarbonate (Boc2O)7.
特性
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-7-8-9(10(14)15)13(5)11(16)17-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGQYTQHPSQSFF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426826 | |
| Record name | Boc-Menle-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-Me-Nle-OH | |
CAS RN |
117903-25-0 | |
| Record name | Boc-Menle-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



